1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a chemical compound that features a triazole ring and a piperidine ring
Mechanism of Action
Target of action
Piperidines, on the other hand, are common building blocks in natural products and therapeutic agents .
Mode of action
1,2,3-triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets .
Biochemical pathways
Without specific information on “1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one”, it’s difficult to determine the exact biochemical pathways it might affect. Many 1,2,3-triazole derivatives have shown a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
1,2,3-triazoles are generally highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms .
Result of action
Without specific studies on “this compound”, it’s hard to say what the molecular and cellular effects of its action might be. 1,2,3-triazole derivatives have shown a broad range of biological activities, including antibacterial, antifungal, and cytotoxic activities .
Action environment
1,2,3-triazoles are stable under a variety of conditions, suggesting they may be relatively resistant to environmental factors .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . The triazole ring, in particular, is known to participate in various biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one typically involves the cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions. The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of copper(I) catalysts and appropriate ligands is crucial to stabilize the reaction intermediates and enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine ring, leading to different derivatives.
Substitution: Both the triazole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a ligand in catalysis.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazole: Similar triazole structure but with a benzyl group instead of a piperidine ring.
1-(Phenyl)-1H-1,2,3-triazole: Features a phenyl group, differing in its chemical properties and applications.
1-(Piperazin-1-yl)methanone derivatives: Contains a piperazine ring, showing different biological activities.
Uniqueness
1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is unique due to the combination of the triazole and piperidine rings, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-8(14)12-6-2-9(3-7-12)13-10-4-5-11-13/h4-5,9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIMCUBGBRTMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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